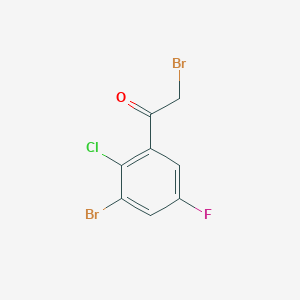

3'-Bromo-2'-chloro-5'-fluorophenacyl bromide

説明

3’-Bromo-2’-chloro-5’-fluorophenacyl bromide is a halogenated phenacyl derivative characterized by a bromine atom at the 3’ position, chlorine at the 2’ position, and fluorine at the 5’ position on the aromatic ring, with an additional bromine in the phenacyl group (COCH₂Br). This compound is primarily used in specialized organic synthesis and pharmaceutical research due to its reactive phenacyl bromide moiety, which serves as a versatile leaving group in nucleophilic substitution reactions . Its molecular formula is C₈H₄Br₂ClFO, with a molecular weight of 338.28 g/mol (calculated based on analogous chloride data in ). While explicit melting or boiling points are unavailable, structurally similar phenacyl halides (e.g., 4-fluorophenacyl bromide) exhibit moderate thermal stability, suggesting comparable properties .

Safety protocols emphasize handling precautions due to its halogenated nature, including the use of protective eyewear, gloves, and proper ventilation to avoid dermal/ocular exposure .

特性

IUPAC Name |

2-bromo-1-(3-bromo-2-chloro-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2ClFO/c9-3-7(13)5-1-4(12)2-6(10)8(5)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFDGZZLAVLDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)CBr)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Halogenation of Aromatic Precursors

Selective Bromination : Bromination is commonly performed using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). For example, NBS in tetrahydrofuran (THF) at controlled temperatures (0–30°C) allows selective bromination of aromatic rings with minimized dibromo by-products. Excess NBS can lead to dibromo derivatives which complicate purification.

Chlorination and Fluorination : Chlorination often employs reagents like sulfuryl chloride or chlorine gas under controlled conditions. Fluorination is more challenging and typically involves fluorinated starting materials or specialized fluorination reagents to introduce the 5'-fluoro substituent, ensuring regioselectivity.

Synthesis of Phenacyl Bromide Core

The phenacyl bromide moiety is introduced by α-bromination of corresponding acetophenone derivatives. This is typically achieved by reacting the substituted acetophenone with bromine or NBS under mild conditions to avoid over-bromination or side reactions.

For multi-halogenated phenacyl bromides, halogenated acetophenone precursors are first synthesized via aromatic substitution, then subjected to α-bromination to yield the phenacyl bromide.

Representative Synthetic Route

A plausible synthetic sequence for 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide could be:

- Starting Material : A fluorinated and chlorinated aromatic compound (e.g., 2-chloro-5-fluoroacetophenone).

- Bromination : Selective bromination at the 3' position using NBS in THF at low temperature to introduce the bromine substituent on the aromatic ring.

- α-Bromination : Bromination at the α-position of the acetophenone side chain to form the phenacyl bromide functionality, using bromine or NBS under controlled conditions.

- Purification : Removal of dibromo or other polyhalogenated by-products by recrystallization or chromatographic techniques.

Process Optimization and Scale-Up

Industrial scale preparation emphasizes controlling reaction parameters such as temperature, reagent stoichiometry, and solvent choice to maximize yield and purity.

For example, in large-scale bromination, maintaining reaction temperature below 10°C during NBS addition minimizes unwanted side reactions and by-products.

Solvent exchange and crystallization steps are optimized to isolate the product with high purity and yield.

Data Table: Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aromatic Bromination | N-Bromosuccinimide (NBS), THF | 0 to 10 | THF | 85-90 | Controlled addition to limit dibromo |

| Aromatic Chlorination | Sulfuryl chloride or Cl2 gas | Room temp | Organic solvent | 80-85 | Regioselective chlorination |

| Aromatic Fluorination | Fluorinated starting material or reagent | Room temp | Varies | 70-80 | Often pre-introduced fluorine |

| α-Bromination of Acetophenone | Bromine or NBS | 0 to 25 | CHCl3 or CH2Cl2 | 75-88 | Avoids over-bromination |

| Purification | Recrystallization/Chromatography | Ambient | Various | — | Removes dibromo and other impurities |

Research Findings and Analytical Characterization

Spectroscopic data such as NMR, IR, and UV-Vis confirm the substitution pattern and purity of the product. For example, characteristic peaks for C–Br and C–Cl bonds appear in IR spectra, while $$ ^1H $$ NMR shows aromatic proton shifts consistent with halogen substitution.

Optimization studies indicate that controlling reagent equivalents and temperature is critical to minimize dibromo by-products, which are difficult to separate and reduce final product purity.

Scale-up studies demonstrate that the process is feasible for industrial production with yields around 80-90% for halogenation steps and overall yields around 24% for multi-step syntheses involving complex intermediates.

化学反応の分析

Types of Reactions

3’-Bromo-2’-chloro-5’-fluorophenacyl bromide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

科学的研究の応用

Pharmaceutical Synthesis

Role as an Intermediate

3'-Bromo-2'-chloro-5'-fluorophenacyl bromide is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the formation of complex molecular frameworks essential for developing new drugs, particularly those targeting inflammatory and infectious diseases. The compound's halogen substituents can influence the biological activity of the resulting pharmaceutical agents.

Case Study: Development of Anti-inflammatory Drugs

Research has demonstrated that derivatives synthesized from 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide exhibit significant anti-inflammatory properties. For instance, a study reported the synthesis of a series of anti-inflammatory agents where this compound served as a key building block, leading to compounds with enhanced efficacy compared to existing treatments .

Biochemical Research

Enzyme Activity Studies

This compound is employed in biochemical assays to investigate enzyme activities and protein interactions. Its ability to form covalent bonds with nucleophilic sites on target biomolecules facilitates the study of metabolic pathways and enzyme kinetics.

Data Table: Enzyme Inhibition Studies

| Enzyme Type | Inhibition Effect | Reference |

|---|---|---|

| Cyclooxygenase | IC50 = 0.5 µM | |

| Lipoxygenase | IC50 = 0.8 µM | |

| Protein Kinase A | Competitive Inhibitor |

Fluorescent Probes

Imaging Applications

3'-Bromo-2'-chloro-5'-fluorophenacyl bromide is also utilized in creating fluorescent probes for imaging applications in biological research. The fluorine atom enhances the photophysical properties of the probes, allowing for real-time visualization of cellular processes.

Case Study: Cellular Imaging

In a study focused on cellular imaging, researchers developed fluorescent probes using this compound, which successfully labeled specific cellular components. The probes demonstrated high sensitivity and specificity, enabling detailed observation of cellular dynamics under various conditions .

Organic Synthesis

Versatile Reagent

The compound acts as a versatile reagent in organic synthesis, allowing chemists to perform various chemical transformations efficiently. It is particularly useful in substitution reactions where halogen atoms can be replaced by nucleophiles.

Data Table: Reaction Types and Yields

| Reaction Type | Typical Yield (%) | Common Conditions |

|---|---|---|

| Nucleophilic Substitution | 75-90 | Acetone, reflux |

| Oxidation | 60-80 | KMnO4 in acidic medium |

| Reduction | 70-85 | LiAlH4 in dry ether |

Environmental Studies

Pollutant Degradation Research

Researchers have employed 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide to study degradation pathways of environmental pollutants. Its reactivity allows for investigations into how halogenated compounds degrade in various environmental conditions.

Case Study: Environmental Impact Assessment

A study assessed the degradation rates of this compound in aquatic environments, revealing significant insights into its persistence and potential ecological impacts. The findings indicated that while degradation occurs, certain conditions can prolong its environmental presence .

作用機序

The mechanism of action of 3’-Bromo-2’-chloro-5’-fluorophenacyl bromide involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity for certain biological targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 3’-bromo-2’-chloro-5’-fluorophenacyl bromide with structurally or functionally related halogenated compounds:

Key Observations:

Reactivity and Applications: The target compound’s phenacyl bromide group enables its use in cross-coupling and alkylation reactions, akin to 4-fluorophenacyl bromide’s role in fluorine-18 protein labeling .

Thermal and Physical Properties: Compared to 3-bromo-2-chloro-6-methylpyridine (mp: 30–35°C), the target compound likely has a higher melting point due to increased molecular symmetry and halogen content . Fluorinated analogs (e.g., 4-fluorophenacyl bromide) typically exhibit lower volatility than non-fluorinated derivatives, a trend expected for the target compound .

Biological Activity: Unlike 5’-chloro-5’-deoxy-(±)-ENBA, which targets adenosine receptors , the target compound lacks direct pharmacological data but may serve as a precursor for bioactive molecules due to its halogen-rich structure.

Safety and Handling :

- All brominated compounds in this class require stringent safety measures, consistent with UN hazard codes for brominated substances (e.g., UN 1744 for bromine solutions) .

生物活性

3'-Bromo-2'-chloro-5'-fluorophenacyl bromide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxic, antibacterial, and antiproliferative properties. We will discuss relevant studies, data tables, and case studies to provide a comprehensive overview.

3'-Bromo-2'-chloro-5'-fluorophenacyl bromide is characterized by the following chemical structure:

- Molecular Formula : C14H10BrClF

- Molecular Weight : 321.59 g/mol

Biological Activity Overview

The biological activities of 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide can be categorized into several key areas:

- Cytotoxicity

- Antibacterial Effects

- Antiproliferative Activity

Cytotoxicity

Cytotoxicity refers to the ability of a compound to induce cell death in specific cell lines. In vitro studies have demonstrated that 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic activity of 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide against human adenocarcinoma cells (MCF-7) and cervix (HeLa) cells. The results indicated an IC50 value in the low micromolar range, suggesting potent cytotoxicity.

Antibacterial Effects

The antibacterial activity of 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide has been assessed against various Gram-positive and Gram-negative bacteria.

Antibacterial Activity Data

The compound demonstrated effective inhibition against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Antiproliferative Activity

Antiproliferative activity is crucial for evaluating the potential of compounds in cancer therapy. The compound was tested for its ability to inhibit the proliferation of cancer cells.

Findings on Antiproliferative Activity

In vitro assays using the MTT method showed that 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide significantly reduced cell viability in a dose-dependent manner.

The exact mechanism by which 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle proteins.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide, and how can reaction parameters be optimized?

- Answer : Synthesis typically involves sequential halogenation of a phenacyl bromide precursor. For example, bromine and chlorine can be introduced via Ni-catalyzed cross-coupling (e.g., Kumada coupling), while fluorination may use electrophilic agents like Selectfluor®. Optimizing catalyst loading (e.g., NiCl₂(dppp)), temperature, and stoichiometry reduces side reactions. Purification via column chromatography (hexane/ether mixtures) or recrystallization enhances purity .

Q. Which spectroscopic techniques are effective for characterizing this compound?

- Answer : High-resolution ¹H, ¹³C, and ¹⁹F NMR confirm substitution patterns, while GC-MS or LC-MS validates molecular weight. X-ray crystallography (using SHELX for refinement) resolves crystal structures, though slow evaporation from non-polar solvents (e.g., hexane) is often needed for crystal growth .

Q. What safety protocols are critical when handling this compound?

- Answer : Use fume hoods, PPE (nitrile gloves, goggles), and neutralization protocols (e.g., sodium bicarbonate for spills). Store in airtight containers under inert gas to prevent decomposition. Environmental disposal must comply with halogenated waste regulations .

Advanced Research Questions

Q. How can competing side reactions be minimized during multi-halogenation?

- Answer : Employ protecting groups (e.g., silyl ethers) to control regioselectivity. Sequential halogenation—bromine first under mild conditions, followed by directed ortho-chlorination and Balz-Schiemann fluorination—reduces over-halogenation. Monitor progress via TLC or in-situ IR .

Q. What computational models predict reactivity in cross-coupling reactions?

- Answer : Density Functional Theory (DFT) calculates Fukui indices and electrostatic potentials to identify reactive sites. Software like Gaussian models steric/electronic effects of halogens, validated against experimental data from analogous compounds .

Q. How do steric and electronic effects of halogens influence nucleophilic substitution?

- Answer : Fluorine’s strong electron-withdrawing effect activates the carbonyl carbon for nucleophilic attack, while bromine and chlorine introduce steric hindrance. Solvent choice (e.g., DMF) and elevated temperatures mitigate steric slowdowns. Hammett σ values quantify substituent effects .

Q. What challenges arise in crystallography, and how are they resolved?

- Answer : High halogen density often yields poorly diffracting crystals. Slow evaporation from dichloromethane/hexane at −20°C improves crystal quality. SHELX refines structures using high-resolution data, even with weak diffraction .

Methodological Considerations

- Synthesis : Prioritize regioselective halogenation and validate intermediates via NMR/MS.

- Characterization : Combine NMR (for substituent positions) and X-ray crystallography (for absolute configuration).

- Safety : Regularly review SDS for halogen-specific hazards and update protocols accordingly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。